

Application Notes and Protocols for Intracellular Protein Labeling with Cy2 Succinimidyl Ester

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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15557028

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Introduction

The fluorescent labeling of proteins is a cornerstone technique in modern biological research, enabling the visualization and quantification of proteins within the complex cellular environment. Cy2 Succinimidyl Ester (Cy2-SE) is an amine-reactive fluorescent dye that covalently binds to primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine residues. This stable amide bond formation makes it a robust tool for labeling the total protein content within cells. Once labeled, the intracellular proteome can be visualized using fluorescence microscopy or quantified by flow cytometry, providing valuable insights into cell morphology, protein localization, and cellular responses to various stimuli.

These application notes provide a comprehensive guide to the principles and practice of labeling intracellular proteins using Cy2-SE. Included are detailed protocols for cell preparation, labeling, and subsequent analysis, as well as key quantitative data and visualizations to aid in experimental design and execution.

Data Presentation

Table 1: Photophysical and Chemical Properties of Cy2-SE

Property	Value	Reference(s)
Excitation Maximum (Ex)	~492 nm	[1]
Emission Maximum (Em)	~510 nm	[1]
Common Laser Line	488 nm	
Molecular Weight	~614 g/mol	[1]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[2]
Reactivity	Primary Amines (-NH ₂)	[3]
Solvent for Stock Solution	Anhydrous DMSO or DMF	[1]

Table 2: Key Parameters for Intracellular Protein Labeling with Cy2-SE

Parameter	Recommended Condition	Rationale	Reference(s)
Cell State	Fixed and Permeabilized	Required to allow entry of the membrane-impermeant Cy2-SE and to preserve cellular morphology.	[4]
Fixative	4% Paraformaldehyde (PFA) in PBS	PFA is a cross-linking fixative that effectively preserves cellular structure.	[4]
Permeabilization Agent	0.1-0.5% Triton™ X-100 or Saponin in PBS	Detergents create pores in the cell membrane, allowing the dye to access intracellular proteins.	[4]
Labeling Buffer pH	8.0 - 9.0	The reaction between NHS esters and primary amines is most efficient at a slightly alkaline pH.	[3]
Dye Concentration	1-10 µM (optimization required)	Concentration needs to be sufficient for labeling but low enough to minimize background and potential artifacts. This is a starting point for optimization.	
Incubation Time	30-60 minutes at room temperature	Allows for sufficient time for the labeling reaction to occur.	[3]

Quenching Agent	1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine	Stops the labeling reaction by reacting with any unbound Cy2-SE.	[3]
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Experimental Protocols

Protocol 1: Preparation of Reagents

- Fixation Buffer (4% PFA in PBS):
 - Dissolve 4 g of paraformaldehyde in 80 mL of PBS by heating to 60°C in a fume hood with stirring.
 - Add 1-2 drops of 1 M NaOH to clear the solution.
 - Allow to cool to room temperature.
 - Adjust the pH to 7.2-7.4 with HCl.
 - Bring the final volume to 100 mL with PBS.
 - Filter through a 0.22 µm filter and store at 4°C for up to one month.
- Permeabilization Buffer (0.25% Triton™ X-100 in PBS):
 - Add 250 µL of Triton™ X-100 to 100 mL of PBS.
 - Mix thoroughly. Store at room temperature.
- Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5):
 - Dissolve 0.84 g of sodium bicarbonate in 90 mL of deionized water.
 - Adjust the pH to 8.5 with NaOH.
 - Bring the final volume to 100 mL.

- Filter and store at 4°C.
- Cy2-SE Stock Solution (1 mM):
 - Centrifuge the vial of Cy2-SE briefly to collect the powder at the bottom.
 - Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. For example, for 1 mg of Cy2-SE (MW ~614 g/mol), add ~1.63 mL of DMSO.
 - Vortex thoroughly to dissolve.
 - Aliquot and store at -20°C, protected from light and moisture.
- Quenching Buffer (1 M Tris-HCl, pH 8.0):
 - Dissolve 12.11 g of Tris base in 80 mL of deionized water.
 - Adjust the pH to 8.0 with HCl.
 - Bring the final volume to 100 mL.
 - Store at 4°C.

Protocol 2: Labeling Intracellular Proteins in Suspension for Flow Cytometry

- Cell Preparation:
 - Harvest cells and wash twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
 - Resuspend the cell pellet to a concentration of $1-5 \times 10^6$ cells/mL in PBS.
- Fixation:
 - Add an equal volume of 4% PFA in PBS to the cell suspension.
 - Incubate for 15 minutes at room temperature.
 - Wash the cells twice with PBS.

- Permeabilization:
 - Resuspend the fixed cells in Permeabilization Buffer.
 - Incubate for 15 minutes at room temperature.
 - Wash the cells once with PBS.
- Labeling:
 - Resuspend the permeabilized cells in Labeling Buffer at a concentration of $1-5 \times 10^6$ cells/mL.
 - Add Cy2-SE stock solution to the cell suspension to a final concentration of 1-10 μ M. (Note: This concentration should be optimized for your cell type and application).
 - Incubate for 30-60 minutes at room temperature, protected from light, with gentle agitation.
- Quenching and Washing:
 - Add Quenching Buffer to a final concentration of 50 mM.
 - Incubate for 10 minutes at room temperature.
 - Wash the cells three times with PBS containing 1% BSA.
- Analysis:
 - Resuspend the final cell pellet in PBS.
 - Analyze on a flow cytometer using the 488 nm laser for excitation and a standard FITC/GFP emission filter.

Protocol 3: Labeling Intracellular Proteins in Adherent Cells for Microscopy

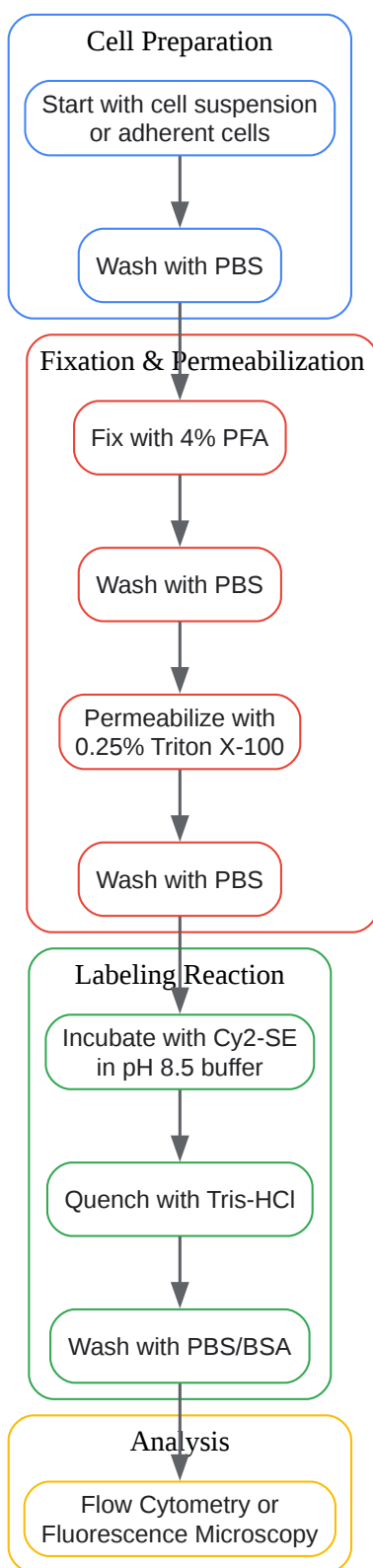
- Cell Preparation:

- Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
- Gently aspirate the culture medium.
- Wash the cells twice with PBS.
- Fixation:
 - Add enough 4% PFA in PBS to cover the cells.
 - Incubate for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Add Permeabilization Buffer to the cells.
 - Incubate for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Labeling:
 - Prepare the labeling solution by diluting the Cy2-SE stock solution in Labeling Buffer to a final concentration of 1-10 μM .
 - Add the labeling solution to the cells, ensuring the coverslip is fully covered.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Quenching and Washing:
 - Aspirate the labeling solution.
 - Add Quenching Buffer and incubate for 10 minutes.
 - Wash the cells three times with PBS.

- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image using a fluorescence microscope with appropriate filters for Cy2 (e.g., excitation at 470/40 nm and emission at 525/50 nm).

Visualizations

Experimental Workflow

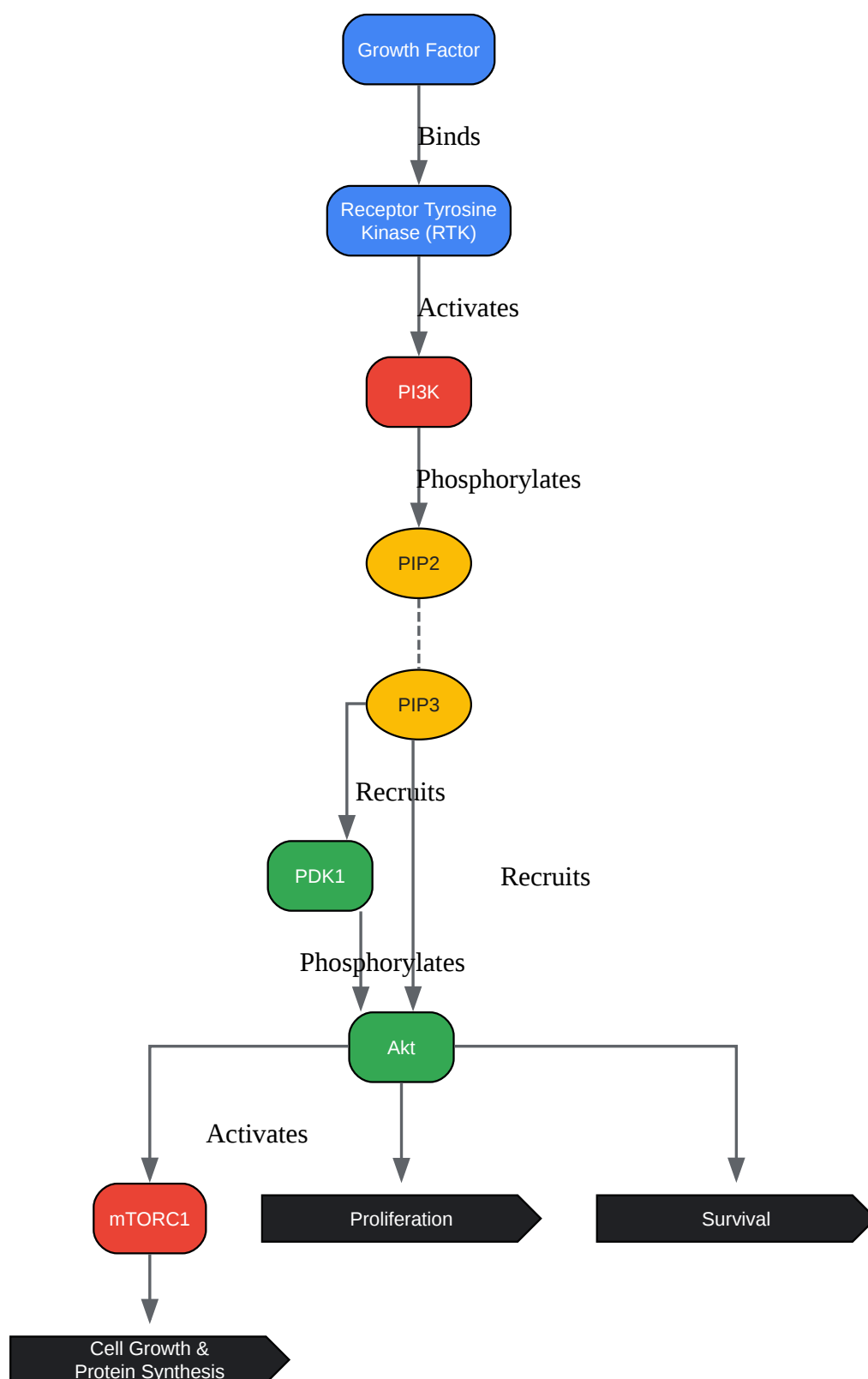


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Caption: Experimental workflow for intracellular protein labeling with Cy2-SE.

Signaling Pathway Example: PI3K/Akt Pathway

Labeling the total intracellular proteome with Cy2-SE provides a general overview of cellular protein distribution. While not specific to a single pathway, it can be used to observe global changes in cellular morphology or protein density that may be downstream of signaling events. For instance, the PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway can lead to an increase in protein synthesis and cell size, which could be detected as an increase in overall fluorescence intensity per cell after Cy2-SE staining.



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